molecular formula C14H18BrNO4 B15296950 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B15296950
M. Wt: 344.20 g/mol
InChI Key: VEXZWFWZPUXGQI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids. It features a brominated aromatic ring and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Amino Acid Formation: The brominated intermediate is then reacted with glycine or a glycine derivative to form the amino acid backbone.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic ring.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could introduce an amine or thiol group.

Scientific Research Applications

2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
  • 2-(3-Fluoro-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
  • 2-(3-Iodo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Uniqueness

The uniqueness of 2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs. The Boc-protected amino group also provides a versatile handle for further chemical modifications.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

2-(3-bromo-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H18BrNO4/c1-8-9(6-5-7-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18)

InChI Key

VEXZWFWZPUXGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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